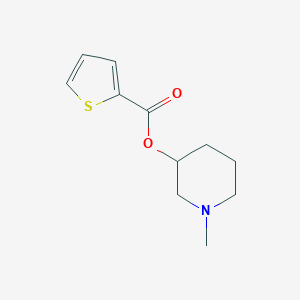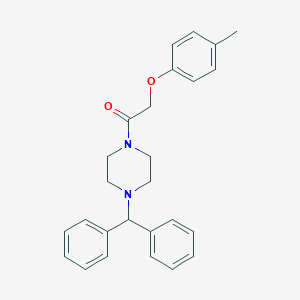
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan, also known as Ro 25-6981, is a selective antagonist of the NMDA receptor subtype known as NR2B. This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 selectively blocks the NMDA receptor subtype NR2B, which is involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of NR2B, N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 can modulate glutamatergic neurotransmission and reduce excitotoxicity, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of depression and anxiety. This compound has also been demonstrated to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 is a highly selective and potent NR2B antagonist, which makes it an ideal tool for investigating the role of NR2B in various physiological and pathological processes. However, the use of N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 in lab experiments is limited by its relatively short half-life and poor solubility in aqueous solutions.
Direcciones Futuras
Further research is needed to fully elucidate the therapeutic potential of N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 in various neurological and psychiatric disorders. Future studies should focus on optimizing the pharmacokinetic properties of this compound, as well as investigating its potential interactions with other neurotransmitter systems. Additionally, the development of more selective and potent NR2B antagonists may provide new opportunities for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 can be synthesized using a multi-step procedure involving the reaction of 3,5-dibromo-4-ethoxybenzyl chloride with tryptophan methyl ester hydrochloride in the presence of a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 has been extensively investigated for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its analgesic and anti-inflammatory properties.
Propiedades
Nombre del producto |
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan |
|---|---|
Fórmula molecular |
C20H20Br2N2O3 |
Peso molecular |
496.2 g/mol |
Nombre IUPAC |
2-[(3,5-dibromo-4-ethoxyphenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H20Br2N2O3/c1-2-27-19-15(21)7-12(8-16(19)22)10-23-18(20(25)26)9-13-11-24-17-6-4-3-5-14(13)17/h3-8,11,18,23-24H,2,9-10H2,1H3,(H,25,26) |
Clave InChI |
LZQLMLRORYIXIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
